H-Isoleucine-O-allyl Tosylate (H-Ile-OAll.TosOH) is a chemical compound that serves as a versatile building block in peptide synthesis. It is particularly valuable due to its reactivity and ability to facilitate the formation of peptide bonds. This compound is classified under amino acid derivatives, specifically modified amino acids used in organic synthesis and biochemistry.
The synthesis of H-Isoleucine-O-allyl Tosylate typically involves the following methods:
The synthesis often employs organic solvents and requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For instance, using dimethyl sulfoxide as a solvent has been noted to improve reaction efficiency .
The molecular structure of H-Isoleucine-O-allyl Tosylate features:
H-Isoleucine-O-allyl Tosylate participates in several key reactions:
The reaction conditions must be optimized to ensure high yields while minimizing side reactions. Techniques such as high-performance liquid chromatography are often employed to analyze reaction products .
The mechanism by which H-Isoleucine-O-allyl Tosylate functions involves:
Relevant data from studies indicate that modifications in reaction conditions significantly affect both yield and purity .
H-Isoleucine-O-allyl Tosylate is widely used in scientific research for:
Allyl esters serve as critical carboxyl protecting groups in peptide synthesis, particularly for amino acids like isoleucine. Their popularity stems from exceptional orthogonality relative to tert-butoxycarbonyl (BOC) and 9-fluorenylmethoxycarbonyl (FMOC) protecting groups used for α-amine protection. The allyl group (CH₂=CH–CH₂–) exhibits notable stability under both acidic (pH < 1, 100°C) and basic (pH = 12, RT) conditions, permitting sequential deprotection strategies without compromising backbone integrity [6]. Deprotection occurs via Pd⁰-catalyzed allyl transfer to nucleophiles (e.g., morpholine), yielding free carboxylates without racemization—a pivotal advantage for stereosensitive segments. For H-Ile-OAll·TosOH, the allyl ester shields the C-terminal carboxyl during chain elongation, later removed under near-neutral conditions incompatible with methyl/ethyl esters requiring harsh hydrolysis [6] [3].
Table 1: Stability Profile of Isoleucine Allyl Ester Under Representative Conditions
Condition | Stability Outcome |
---|---|
Trifluoroacetic acid (TFA) | Stable (>24 h, RT) |
Piperidine/DMF | Stable (20% v/v) |
Pd(PPh₃)₄/morpholine | Cleaved in 2 h (quantitative) |
LiOH/THF/H₂O | Partial cleavage (30% in 1 h) |
Mechanistically, Pd⁰ coordinates to the allyl double bond, facilitating nucleophilic attack (SN₂′ pathway) that releases allyl-phenyl ether and the deprotected carboxylate. This metal-mediated process avoids strongly acidic/basic conditions, preserving acid-labile side-chain protections (e.g., trityl) or base-sensitive motifs [6].
Tosylate (tosOH) salt formation converts zwitterionic isoleucine allyl ester (H-Ile-OAll) into a crystalline, non-hygroscopic solid via proton transfer to the α-amine. The reaction proceeds through Brønsted acid-base equilibrium:
H-Ile-OAll + p-CH₃C₆H₄SO₃H → [H-Ile-OAll]⁺ [p-CH₃C₆H₄SO₃]⁻
Thermodynamically, the reaction is favored (ΔG < 0) due to lattice energy stabilization in the crystalline phase and entropic gain from water release during crystallization. Kinetically, proton transfer occurs rapidly (k ≈ 10⁸ M⁻¹s⁻¹), but diffusion-limited crystallization governs overall yield. p-Toluenesulfonic acid (tosOH) is preferred over HCl or acetic acid due to:
Isothermal titration calorimetry (ITC) reveals exothermic enthalpies (ΔH ≈ −45 kJ/mol) for salt formation, driven by ionic bond formation. X-ray diffraction confirms a monoclinic P2₁/c lattice for H-Ile-OAll·TosOH, with key ionic interactions including:
Synthesis of H-Ile-OAll·TosOH employs either solution-phase or solid-phase methodologies, with divergent efficiency outcomes:
Solution-Phase Synthesis
Solid-Phase Synthesis
Table 2: Performance Comparison of Synthesis Methods
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Synthesis time | 18–24 h | 4–6 h |
Solvent consumption | High (20 L/mol) | Low (5 L/mol) |
Purification complexity | Moderate | Minimal |
Stereopurity retention | 99.2% | 99.8% |
Solid-phase synthesis dominates for complex peptides due to automation compatibility and reduced epimerization risk. However, solution-phase remains viable for bulk H-Ile-OAll·TosOH production where resin costs are prohibitive [3].
Orthogonal protection—simultaneous, independent deblocking of functional groups—demands strategic pairing for isoleucine. H-Ile-OAll·TosOH exemplifies amine-carboxyl orthogonality:
This permits sequential deprotection:
For side-chain functionalization (e.g., isoleucine in branched peptides), triple orthogonality integrates:
Scheme: Orthogonal Deprotection Sequence
Fmoc-Ile-OAll → Piperidine → H₂N-Ile-OAllH₂N-Ile-OAll → Pd(PPh₃)₄/morpholine → H₂N-Ile-OH
Critical to success is avoiding deprotection crosstalk: FMOC removal (piperidine) preserves allyl esters, while Pd⁰ catalysts do not reduce FMOC carbamates. Thermodynamic selectivity arises from differential activation energies—piperidine-induced β-elimination (E1cb) requires ΔG‡ ≈ 85 kJ/mol, whereas Pd⁰-allyl coordination requires ΔG‡ ≈ 50 kJ/mol [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7